Cas no 1261907-79-2 (4-(4-Cbz-Aminopheny)-2-fluorobenzoic acid)

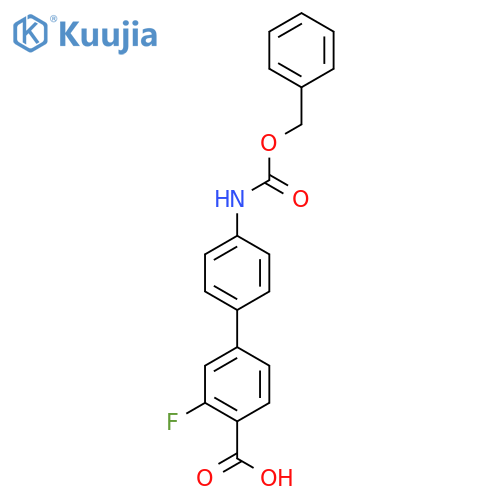

1261907-79-2 structure

商品名:4-(4-Cbz-Aminopheny)-2-fluorobenzoic acid

CAS番号:1261907-79-2

MF:C21H16FNO4

メガワット:365.354449272156

MDL:MFCD18323273

CID:5177936

4-(4-Cbz-Aminopheny)-2-fluorobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(4-Cbz-Aminopheny)-2-fluorobenzoic acid

- 2-Fluoro-4-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid

-

- MDL: MFCD18323273

- インチ: 1S/C21H16FNO4/c22-19-12-16(8-11-18(19)20(24)25)15-6-9-17(10-7-15)23-21(26)27-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,23,26)(H,24,25)

- InChIKey: OMOJMBHSQHBLTJ-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C(=O)O)C=CC(=C1)C1C=CC(=CC=1)NC(=O)OCC1C=CC=CC=1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 6

- 複雑さ: 500

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 75.6

4-(4-Cbz-Aminopheny)-2-fluorobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB330552-5 g |

4-(4-Cbz-Aminopheny)-2-fluorobenzoic acid, 95%; . |

1261907-79-2 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| abcr | AB330552-5g |

4-(4-Cbz-Aminopheny)-2-fluorobenzoic acid, 95%; . |

1261907-79-2 | 95% | 5g |

€1159.00 | 2024-06-08 |

4-(4-Cbz-Aminopheny)-2-fluorobenzoic acid 関連文献

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

1261907-79-2 (4-(4-Cbz-Aminopheny)-2-fluorobenzoic acid) 関連製品

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261907-79-2)4-(4-Cbz-Aminopheny)-2-fluorobenzoic acid

清らかである:99%

はかる:5g

価格 ($):687.0